molecular formula C12H14ClN5O B1530590 6-(chloromethyl)-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 1379811-41-2

6-(chloromethyl)-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B1530590
M. Wt: 279.72 g/mol
InChI Key: DTFHQEGHNHSVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as CEPT-2, is a synthetic organic compound with a wide range of applications in scientific research. CEPT-2 is a highly versatile compound that has been used in many laboratory experiments and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Environmental Fate and Biodegradation

  • Triazine herbicides, closely related to the compound , have been studied for their environmental fate, including dissipation kinetics in soil and biodegradation by microorganisms. For instance, the dissipation kinetics of soil-applied herbicides, including atrazine and simazine, were explored at sites with varying climatic, pedological, and agronomical characteristics. This research is crucial for understanding the environmental impact of these compounds and developing strategies for their management and remediation (Baer & Calvet, 1999).

Antimicrobial Applications

  • The synthesis and evaluation of antimicrobial activities of triazine derivatives highlight their potential as antibacterial and antifungal agents. For example, a study on novel triazine derivatives demonstrated significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial compounds (Kushwaha & Sharma, 2022).

Material Science and Polymer Chemistry

  • Research on triazine-based polymers focuses on creating materials with specific desirable properties, such as thermal stability and solubility in organic solvents. These studies contribute to the development of new materials with potential applications in various industries, including electronics and coatings (Yu et al., 2012).

Photoinitiators for Polymerization

  • Triazine compounds have been explored as photoinitiators or co-initiators in polymerization processes. Their efficiency in initiating polymerization under UV or visible light can be applied in the manufacturing of pressure-sensitive adhesives and other polymeric materials (Kabatc et al., 2011).

properties

IUPAC Name

6-(chloromethyl)-2-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O/c1-2-19-9-6-4-3-5-8(9)15-12-17-10(7-13)16-11(14)18-12/h3-6H,2,7H2,1H3,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFHQEGHNHSVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=NC(=N2)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701167430
Record name 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(2-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(chloromethyl)-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

CAS RN

1379811-41-2
Record name 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(2-ethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(2-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(chloromethyl)-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-(chloromethyl)-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-(chloromethyl)-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
6-(chloromethyl)-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
6-(chloromethyl)-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 6
6-(chloromethyl)-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.